molecular formula C14H15F6NO3 B11104673 2-Phenoxyethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

2-Phenoxyethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

Cat. No.: B11104673
M. Wt: 359.26 g/mol
InChI Key: AVFLTKFJWKCRHA-UHFFFAOYSA-N
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Description

2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate is a synthetic organic compound characterized by the presence of a phenoxyethyl group and a carbamate moiety substituted with a bis(trifluoromethyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate typically involves the reaction of 2-phenoxyethanol with an isocyanate derivative of 1,1-bis(trifluoromethyl)propylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and precise temperature control required for the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: The carbamate moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyethyl carbamates.

Scientific Research Applications

2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the carbamate moiety can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)ethyl]carbamate
  • 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)butyl]carbamate
  • 2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)pentyl]carbamate

Uniqueness

2-Phenoxyethyl N-[1,1-bis(trifluoromethyl)propyl]carbamate is unique due to the specific positioning and number of trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C14H15F6NO3

Molecular Weight

359.26 g/mol

IUPAC Name

2-phenoxyethyl N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate

InChI

InChI=1S/C14H15F6NO3/c1-2-12(13(15,16)17,14(18,19)20)21-11(22)24-9-8-23-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,21,22)

InChI Key

AVFLTKFJWKCRHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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